Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmaceutical applications. It is characterized by its unique molecular structure, which includes a furo-pyrrole framework, making it a subject of interest for various chemical synthesis and biological studies.
Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate belongs to the class of carboxylate esters, which are derived from carboxylic acids. This classification is crucial as it influences the compound's reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves several key steps:
The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate features a tetrahydrofuran ring fused to a pyrrole ring, with a tert-butyl group and a hydroxymethyl group attached at specific positions. This unique arrangement contributes to its chemical properties and biological activity.
CC(C)(C)OC(=O)N1CC2COCC2C1
.Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the steric hindrance provided by the tert-butyl group, affecting its interactions with nucleophiles and electrophiles.
The mechanism of action for cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is primarily studied in the context of its potential biological activities:
Further research is necessary to elucidate the precise mechanisms at play and quantify their effects on biological systems.
Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate exhibits several notable physical properties:
The compound's chemical properties include:
Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has several potential applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4